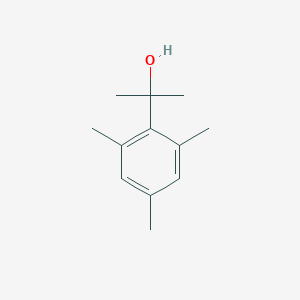
2-(2,4,6-Trimethylphenyl)propan-2-ol
Beschreibung
2-(2,4,6-Trimethylphenyl)propan-2-ol (CAS: 14679-13-1) is a tertiary alcohol featuring a mesityl (2,4,6-trimethylphenyl) group attached to the second carbon of a propan-2-ol backbone. This compound is structurally characterized by its bulky aromatic substituent and a hydroxyl group positioned on a sterically hindered carbon.
Eigenschaften
CAS-Nummer |
59660-68-3 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7,13H,1-5H3 |
InChI-Schlüssel |
JFDXATFYWOLYQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations and Hydrogen-Bonding Behavior
The following table summarizes key structural and physicochemical properties of 2-(2,4,6-trimethylphenyl)propan-2-ol and its analogs:
Key Observations:
- Steric Effects: The mesityl group imposes significant steric hindrance across all analogs, influencing crystal packing. For example, 1-(2,4,6-trimethylphenyl)ethanol adopts a chair-like conformation in its hexameric assemblies, a feature shared with simpler alcohols like 2-methyl-2-propanol .
- Hydrogen-Bonding Networks: The position and nature of functional groups dictate supramolecular interactions. In 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol, the methylamino group enables nitrogen-mediated hydrogen bonding, forming helical chains distinct from the oxygen-centric networks in alcohol derivatives .
- Conformational Flexibility : Compounds with extended side chains (e.g., thiourea derivatives) exhibit greater conformational diversity, whereas propan-2-ol analogs are constrained by their rigid tertiary alcohol structure.
Physicochemical Properties and Substituent Effects
Pharmaceutical Relevance
These analogs often feature ether or amine substituents, altering solubility and reactivity compared to the parent alcohol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


